molecular formula C8H17N3O4 B1654804 tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate CAS No. 2766-42-9

tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate

Cat. No. B1654804
CAS RN: 2766-42-9
M. Wt: 219.24 g/mol
InChI Key: PWWLFQFIVAGVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate is a chemical compound with the molecular formula C8H17N3O4 . It is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate include a predicted boiling point of 444.0±40.0 °C and a predicted density of 1.078±0.06 g/cm3 . Its molecular weight is 219.24 g/mol.

Scientific Research Applications

Corrosion Inhibition

The compound tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate has been studied for its effects on CRCA metal in 1M HCl solution . This suggests potential applications in the field of materials science, particularly in the prevention of metal corrosion.

Synthesis of Advanced Crop Protection Agents

L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide, also finds its place in the agrochemical sector . Its versatile structure can be employed in the synthesis of advanced crop protection agents, such as pesticides and herbicides.

Synthesis of Ceftolozane

The compound has been used in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . This suggests its potential application in the pharmaceutical industry, particularly in the development of new antibiotics.

Neurological Implications and Therapeutic Potential

L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . L-serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders .

Synthesis of Jaspine B

The compound has been used in the synthesis of jaspine B , a natural product isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines . This suggests its potential application in the development of new anticancer drugs.

Organic Synthesis

The compound has been used in organic synthesis procedures, particularly in the preparation of 1,1,-DIMETHYLETHYL (S)- OR ®-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE , a useful serinal derivative . This highlights its potential application in the field of organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate is not provided in the search results. As it is a research compound, its mechanism of action may depend on the specific context in which it is used.

properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O4/c1-8(2,3)15-7(14)10-5(4-12)6(13)11-9/h5,12H,4,9H2,1-3H3,(H,10,14)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWLFQFIVAGVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2766-42-9
Record name NSC525664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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